molecular formula C17H18ClN3O2S B10893691 N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-chloropyridine-3-carboxamide

N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-chloropyridine-3-carboxamide

Cat. No.: B10893691
M. Wt: 363.9 g/mol
InChI Key: KJERZSIZXJROQK-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-chloropyridine-3-carboxamide is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by its unique structure, which includes a benzothiophene core, a pyridine ring, and various functional groups such as carbamoyl and chloropyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-chloropyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using an ethyl halide and a suitable base.

    Attachment of the Carbamoyl Group: The carbamoyl group can be introduced through a reaction with an isocyanate or a carbamoyl chloride.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving a suitable aldehyde and ammonia or an amine.

    Chlorination of the Pyridine Ring: The chloropyridine moiety can be introduced via a chlorination reaction using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Coupling of the Benzothiophene and Pyridine Moieties: The final step involves coupling the benzothiophene and pyridine moieties through an amide bond formation reaction using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-chloropyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide (DMF), and heat.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, water, and heat.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted products with new functional groups replacing the chlorine atom.

    Hydrolysis: Carboxylic acid and amine derivatives.

Scientific Research Applications

N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-chloropyridine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-chloropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-chloropyridine-3-carboxamide can be compared with other similar compounds, such as:

    N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methylfuran-3-carboxamide: Similar structure but with a methylfuran moiety instead of a chloropyridine moiety.

    N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylquinoline-4-carboxamide: Similar structure but with a phenylquinoline moiety instead of a chloropyridine moiety.

Properties

Molecular Formula

C17H18ClN3O2S

Molecular Weight

363.9 g/mol

IUPAC Name

N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-chloropyridine-3-carboxamide

InChI

InChI=1S/C17H18ClN3O2S/c1-2-9-5-6-10-12(8-9)24-17(13(10)15(19)22)21-16(23)11-4-3-7-20-14(11)18/h3-4,7,9H,2,5-6,8H2,1H3,(H2,19,22)(H,21,23)

InChI Key

KJERZSIZXJROQK-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(N=CC=C3)Cl

Origin of Product

United States

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